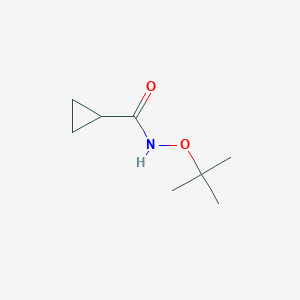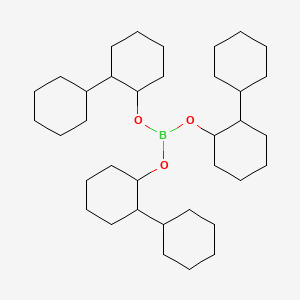![molecular formula C12H14Cl2 B11962035 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 6663-26-9](/img/structure/B11962035.png)
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with the molecular formula C12H14Cl2. It is characterized by its unique bicyclic structure, which includes a four-membered ring fused to a six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of 2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene. This reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 7,7-positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar chlorination processes are scaled up for industrial synthesis. The use of appropriate catalysts and reaction conditions would be essential to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .
Wissenschaftliche Forschungsanwendungen
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene
- 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
- (1R,6S)-1,6-Dimethyl-7,8-diphenylbicyclo[4.2.0]octa-2,4,7-triene
- Tetra-chloro-5,5-dimethoxy-cyclopenta-1,3-diene, bicyclo[4.2.0]octa-1(6),2,4,7-tetraene
Uniqueness
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[42This distinguishes it from other similar compounds that may lack these chlorine atoms or have different substituents .
Eigenschaften
CAS-Nummer |
6663-26-9 |
|---|---|
Molekularformel |
C12H14Cl2 |
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
7,7-dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C12H14Cl2/c1-6-7(2)9(4)11-10(8(6)3)5-12(11,13)14/h5H2,1-4H3 |
InChI-Schlüssel |
ZEQOPJDFEDAUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)CC2(Cl)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



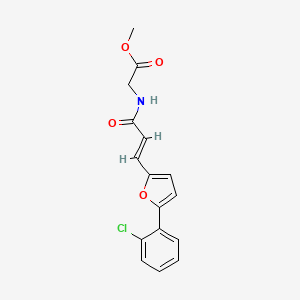
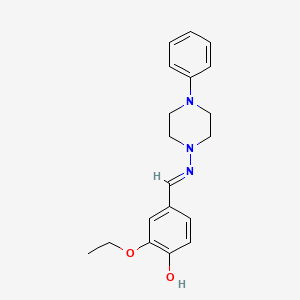
![2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11961962.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)



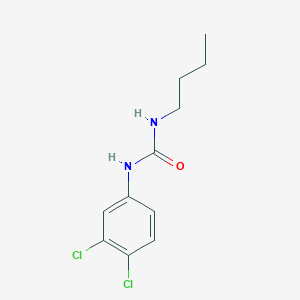
![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)

